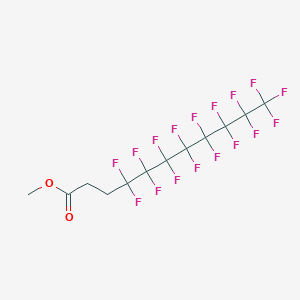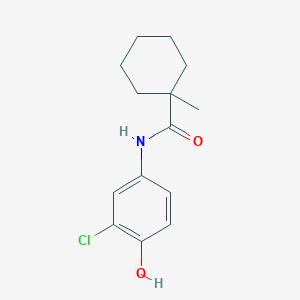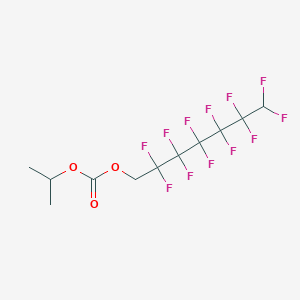
4-(4-(Hydroxymethyl)-1H-pyrazol-1-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-(Hydroxymethyl)-1H-pyrazol-1-yl)benzonitrile is an organic compound that features a pyrazole ring substituted with a hydroxymethyl group and a benzonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Hydroxymethyl)-1H-pyrazol-1-yl)benzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-(aminomethyl)benzonitrile with formaldehyde and a pyrazole derivative under acidic conditions. The reaction typically proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to enhance reaction efficiency.
化学反応の分析
Types of Reactions
4-(4-(Hydroxymethyl)-1H-pyrazol-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Products include 4-(4-(Formyl)-1H-pyrazol-1-yl)benzonitrile or 4-(4-(Carboxyl)-1H-pyrazol-1-yl)benzonitrile.
Reduction: Products include 4-(4-(Hydroxymethyl)-1H-pyrazol-1-yl)benzylamine.
Substitution: Products depend on the substituent introduced, such as 4-(4-(Hydroxymethyl)-1H-pyrazol-1-yl)-2-bromobenzonitrile.
科学的研究の応用
4-(4-(Hydroxymethyl)-1H-pyrazol-1-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 4-(4-(Hydroxymethyl)-1H-pyrazol-1-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxymethyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
4-(Hydroxymethyl)benzonitrile: Lacks the pyrazole ring, making it less versatile in certain applications.
4-(4-(Methyl)-1H-pyrazol-1-yl)benzonitrile: Similar structure but with a methyl group instead of a hydroxymethyl group, affecting its reactivity and properties.
4-(4-(Hydroxymethyl)-1H-imidazol-1-yl)benzonitrile: Contains an imidazole ring instead of a pyrazole ring, which can alter its biological activity.
Uniqueness
4-(4-(Hydroxymethyl)-1H-pyrazol-1-yl)benzonitrile is unique due to the presence of both a hydroxymethyl group and a pyrazole ring, which confer distinct chemical and biological properties
特性
分子式 |
C11H9N3O |
|---|---|
分子量 |
199.21 g/mol |
IUPAC名 |
4-[4-(hydroxymethyl)pyrazol-1-yl]benzonitrile |
InChI |
InChI=1S/C11H9N3O/c12-5-9-1-3-11(4-2-9)14-7-10(8-15)6-13-14/h1-4,6-7,15H,8H2 |
InChIキー |
PFPFYIVGOFNCAN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C#N)N2C=C(C=N2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-(4-Fluorophenyl)-2-thienyl][2-methyl-5-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)phenyl]-methanone](/img/structure/B12084561.png)
![4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-one](/img/structure/B12084563.png)
![5-[(4-Methoxyphenyl)methoxymethyl]-1,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B12084575.png)









![Methyl 5-hydroxy-2'-methyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B12084632.png)

